N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, an ethoxy group, and a benzylidene-hydroxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide typically involves the condensation of 4-hydroxybenzohydrazide with an aldehyde derivative. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)nonanohydrazide
- N’-benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-hydroxybenzohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
CAS No. |
521952-28-3 |
---|---|
Molecular Formula |
C23H21ClN2O4 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-2-29-22-13-17(14-25-26-23(28)18-6-10-20(27)11-7-18)5-12-21(22)30-15-16-3-8-19(24)9-4-16/h3-14,27H,2,15H2,1H3,(H,26,28)/b25-14+ |
InChI Key |
HAKGWMSXEMJGCX-AFUMVMLFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)O)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.